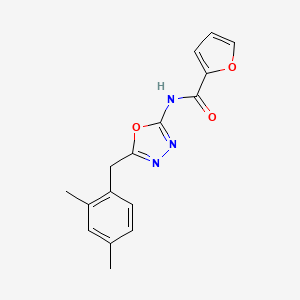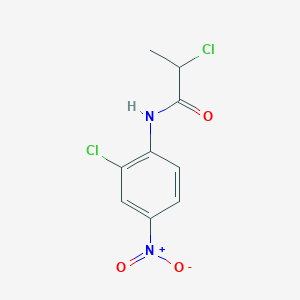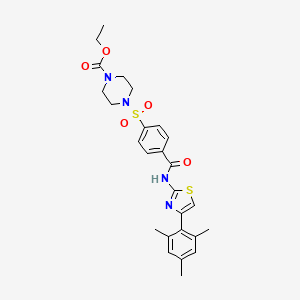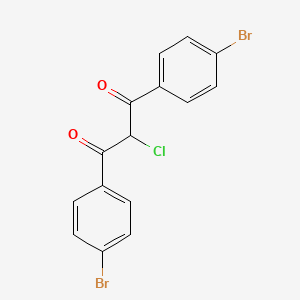amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 351858-44-1](/img/structure/B2384404.png)
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H17ClF3N7O4 and its molecular weight is 523.86. The purity is usually 95%.
BenchChem offers high-quality 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Potential Applications in Pharmaceutical Research
Compounds with pyrrolo[3,4-d]isoxazole, pyridine, and triazole derivatives have been extensively studied for their pharmacological properties. These molecules are often evaluated for their potential as kinase inhibitors, antitumor agents, antimicrobials, and in treating various diseases due to their ability to modulate biological pathways selectively.
Kinase Inhibition : Tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of mitogen-activated protein (MAP) kinases, which are crucial for proinflammatory cytokine release (Scior et al., 2011). These compounds' design, synthesis, and activity studies have highlighted their importance in addressing inflammatory conditions and cancer.
Antitubercular Activity : Various heterocyclic compounds, including pyridine derivatives, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing significant potential in developing new treatments for tuberculosis (Asif, 2014).
Neurodegenerative Diseases : Studies on angiotensin IV and related peptides, which may share structural motifs with complex heterocyclic compounds, suggest that their pro-cognitive effects could be mediated through interactions with dopamine receptors, indicating potential applications in treating neurodegenerative diseases (Braszko, 2010).
Applications in Material Science
Heterocyclic compounds are also crucial in developing new materials with unique properties, such as conducting polymers and light-sensitive materials.
Electronic Devices : Conjugated polymers containing diketopyrrolopyrrole (DPP) derivatives and related structures have shown high performance in electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019). This suggests that complex heterocyclic compounds might be explored for similar applications.
Catalysis : The synthesis of heterocycles, such as pyranopyrimidines, using hybrid catalysts, demonstrates the role of sophisticated organic molecules in facilitating chemical reactions, potentially leading to the development of new catalytic processes (Parmar et al., 2023).
特性
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N7O4/c1-20(27-19(35)31(29-20)11-6-4-3-5-7-11)15-13-14(36-28-15)18(34)32(17(13)33)30(2)16-12(22)8-10(9-26-16)21(23,24)25/h3-9,13-14,29H,1-2H3,(H,27,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLZCGNMWEOQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=NOC4C3C(=O)N(C4=O)N(C)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

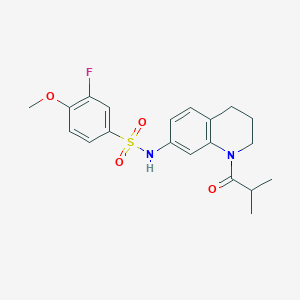
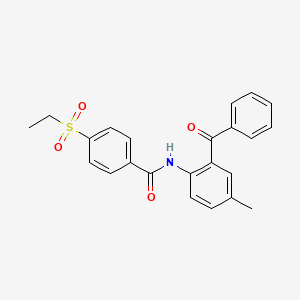
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
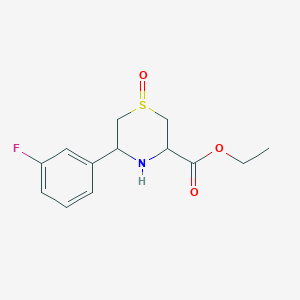
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)
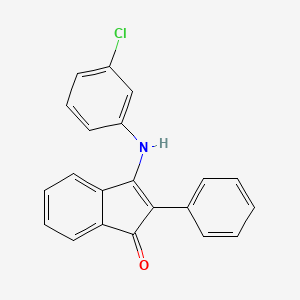
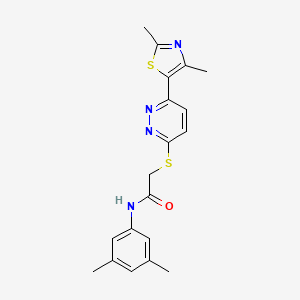
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)
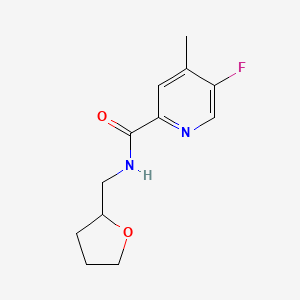
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
